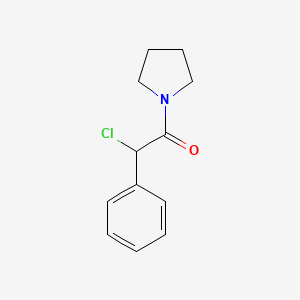

2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one

Descripción

2-Chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one is a substituted acetamide derivative characterized by a pyrrolidine ring attached to a ketone group at the 1-position, with chlorine and phenyl substituents at the adjacent carbon (C2). The chlorine atom introduces electron-withdrawing effects, while the phenyl group contributes to lipophilicity, influencing reactivity and pharmacokinetic properties. Synthetically, it is accessible via nucleophilic substitution or coupling reactions, as evidenced in protocols involving amide activation or transition metal catalysis .

Propiedades

IUPAC Name |

2-chloro-2-phenyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHHCBBUPWNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323782 | |

| Record name | 2-chloro-2-phenyl-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

190964-87-5 | |

| Record name | 2-chloro-2-phenyl-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with pyrrolidine to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.

Aplicaciones Científicas De Investigación

2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Data Table: Key Structural Analogs and Properties

*Calculated based on formula C₁₂H₁₄ClNO.

Actividad Biológica

2-Chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 190964-87-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial and antifungal activities, as well as its metabolic stability and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one is CHClNO, with a molecular weight of 223.70 g/mol. The compound features a chloro group and a pyrrolidine moiety, which are critical for its biological activity.

Antibacterial Activity

Research has indicated that compounds with similar structural features to 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one exhibit notable antibacterial properties. A study reported that pyrrolidine derivatives demonstrated significant inhibition against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| 2-Chloro-2-phenyl derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | Not specified | Various harmful bacteria |

| Pyrrolidine derivatives | Variable | Multiple bacterial strains |

Antifungal Activity

In addition to antibacterial effects, some studies have explored the antifungal potential of similar pyrrolidine compounds. While specific data on 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one is limited, related compounds have shown activity against fungal pathogens, suggesting a potential for broad-spectrum antimicrobial effects .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrolidine derivatives indicates that modifications to the pyrrolidine ring significantly affect biological activity. For instance, the position of substituents on the phenyl ring and the nature of halogen groups can enhance or diminish the compound's efficacy .

Table 2: SAR Insights for Pyrrolidine Derivatives

| Modification | Effect on Activity |

|---|---|

| Substituent position on phenyl | Critical for potency |

| Halogen variation | Influences bioactivity |

| Ring size alteration | Alters metabolic stability |

Metabolic Stability

Metabolic studies have shown that compounds similar to 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one exhibit high clearance rates in both human and rat microsomes. The primary site of metabolism has been identified as the α-methylene group adjacent to the nitrogen in the pyrrolidine ring . This high clearance may limit in vivo dosing regimens.

Case Studies

Several case studies have examined the pharmacological profiles of compounds structurally related to 2-chloro-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one. One notable study found that a related compound acted as a potent inhibitor of KCNQ channels, emphasizing the diverse biological activities that can arise from slight structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.